molecular formula C8H6F3NO2 B1491332 2-Methyl-5-(trifluoromethyl)nicotinic acid CAS No. 1211581-65-5

2-Methyl-5-(trifluoromethyl)nicotinic acid

Cat. No. B1491332
CAS RN: 1211581-65-5
M. Wt: 205.13 g/mol
InChI Key: OYAHYRKOZUHEGO-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It has a molecular weight of 205.14 . This compound is used as a pharmaceutical intermediate and is an intermediate for agrochemical fungicides .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Ecological Production of Nicotinic Acid

Nicotinic acid, also known as niacin, is essential for humans and animals. While traditionally produced by oxidation of certain pyridines, this process yields environmentally harmful by-products like nitrous oxide. Recognizing the importance of sustainable practices, researchers are exploring eco-friendly production methods from commercially available materials, aiming for industrial applications that align with green chemistry principles (Lisicki et al., 2022).

Novel Synthesis of Derivatives

Efficient synthesis pathways for 2-(trifluoromethyl)nicotinic acid derivatives have been established, particularly focusing on the synthesis of the pyridine ring. These derivatives are pivotal intermediates in producing certain COMT inhibitors, showcasing the compound's versatility in pharmaceutical synthesis (Kiss et al., 2008).

Advances in Herbicide Development

Researchers have explored nicotinic acid as a base for creating new herbicides. Derivatives of N-(arylmethoxy)-2-chloronicotinamides, developed from nicotinic acid, demonstrated significant herbicidal activity against certain weeds. This opens a pathway for developing more effective herbicides based on natural products (Yu et al., 2021).

Nicotinic Acid in Tobacco Alkaloid Biosynthesis

Research has shown the incorporation of labeled nicotinic acid into tobacco alkaloids, offering insights into the biosynthesis and metabolic pathways of these alkaloids in tobacco plants. This could further understanding of plant biochemistry and potentially lead to agricultural advancements (Leete, 1977).

Receptor Mediation and Lipid Lowering Effects

Nicotinic acid has been identified to play a role in lipid metabolism by binding to specific receptors (PUMA-G and HM74) in adipose tissue, affecting lipolysis and lipid levels in the bloodstream. This discovery provides a foundation for developing new treatments for dyslipidemia, highlighting the compound's significance in medical research (Tunaru et al., 2003).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl group-containing drugs have been extensively used in the pharmaceutical industry. Over the past 20 years, 19 FDA-approved drugs have contained the trifluoromethyl group as one of the pharmacophores . It is expected that many novel applications of trifluoromethyl-containing compounds, including “2-Methyl-5-(trifluoromethyl)nicotinic acid”, will be discovered in the future .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)2-5(3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHYRKOZUHEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211581-65-5
Record name 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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